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Ethyl 2-aminooxazole-4-carboxylate hydrochloride
Overview
Description
Ethyl 2-aminooxazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C6H8N2O3·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminooxazole-4-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to yield the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminooxazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Design
Ethyl 2-aminooxazole-4-carboxylate hydrochloride serves as a lead compound for developing new pharmaceuticals targeting multiple diseases. Its structural characteristics allow it to interact with biological targets, including enzymes and receptors involved in disease pathways. Research indicates that similar compounds exhibit significant biological activities, suggesting the potential for this compound to be further explored in drug discovery processes.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial properties. Its mechanism may involve the inhibition of bacterial growth by targeting specific enzymes or pathways critical for bacterial survival. The compound has shown promise as an antibacterial agent, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells, making it a candidate for further investigation as an anticancer therapeutic agent. This activity may be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in malignant cells .
Mechanistic Studies
Research has focused on understanding the interactions between this compound and biological macromolecules. These interactions are crucial for elucidating its mechanism of action and potential therapeutic effects. Specific studies have explored how the compound binds to enzymes or receptors that play significant roles in cellular functions, contributing to its observed biological activities .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps that allow for the creation of various derivatives. These derivatives can enhance the compound's utility in research and industrial applications by improving its bioactivity and selectivity. The ability to modify its structure opens avenues for developing more effective therapeutic agents.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Activity Study : A study demonstrated that this compound effectively inhibited Salmonella typhimurium serine acetyltransferase (SAT), an enzyme critical for bacterial metabolism, showcasing its potential as a novel antibacterial adjuvant .
- Anticancer Research : In vitro studies indicated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of ethyl 2-aminooxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Amino-5-phenylpyridine: Contains a pyridine ring instead of an oxazole ring.
Ethyl 2-amino-1,3-oxazole-4-carboxylate: A closely related compound without the hydrochloride salt
Uniqueness
Ethyl 2-aminooxazole-4-carboxylate hydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Biological Activity
Ethyl 2-aminooxazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H10ClN2O3 and a molecular weight of approximately 206.63 g/mol. The compound features an oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate access or altering enzyme conformation.
- Cellular Interference : It has been shown to interfere with critical cellular processes necessary for cancer cell survival and proliferation, indicating potential anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits potent cytotoxic effects against several human cancer cell lines, including:
- Lung Cancer Cells
- Breast Cancer Cells
The compound's ability to cross biological membranes suggests it may also have central nervous system activity, making it a candidate for further investigation in neuropharmacology.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Preliminary studies suggest it may effectively inhibit the growth of various bacterial strains, although specific data on these effects are still emerging .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays have shown that the compound significantly reduces the viability of cancer cells at micromolar concentrations.
- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have revealed that it acts as an inhibitor, which could be leveraged for therapeutic applications in oncology.
- Comparative Studies : Comparative analyses with structurally similar compounds indicate that this compound may possess superior activity against certain cancer cell lines compared to its analogs .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-amino-1,3-oxazole-4-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKEKKVHMSXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35629-72-2 | |
Record name | 4-Oxazolecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35629-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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